Regioisomeric Differentiation: 4-Position Substitution Versus 2- and 3-Substituted Isomers Displays Differential Biological Target Association and Predicted Physicochemical Properties
The 4-substituted regioisomer (target compound) and 2-substituted regioisomer (CAS 1219957-01-3) share identical molecular formulas (C9H19ClFNO) and molecular weights (211.7 g/mol) but exhibit distinct biological annotation profiles . The 2-substituted isomer has been specifically linked in research to monoacylglycerol lipase (MAGL) inhibition and potential endocannabinoid pathway modulation, whereas the 4-substituted target compound is preferentially employed as a versatile building block in broader receptor-ligand interaction and probe development studies . This divergence of reported applications indicates that even simple 2- vs 4-positional isomerism directs different molecular recognition outcomes and experimental use cases in medicinal chemistry .
| Evidence Dimension | Reported primary biological target association and research application profile |
|---|---|
| Target Compound Data | 4-position isomer (CAS 1219967-26-6): versatile building block for receptor-ligand studies and pharmaceutical intermediate synthesis |
| Comparator Or Baseline | 2-position isomer (CAS 1219957-01-3): potential monoacylglycerol lipase (MAGL) inhibitor associated with neuroinflammation and Alzheimer's/Parkinson's research |
| Quantified Difference | Qualitative difference in documented research target engagement profiles; no direct head-to-head biological assay comparison data publicly available. |
| Conditions | Vendor-reported and literature-indicated research applications; no standardized assay comparison. |
Why This Matters
When the goal is to maintain research continuity with receptor-ligand interaction studies or avoid MAGL-associated off-target effects, substituting the 4-substituted regioisomer with the 2-substituted analog would introduce an uncontrolled variable in target engagement, invalidating previous structure-activity relationship (SAR) assumptions.
